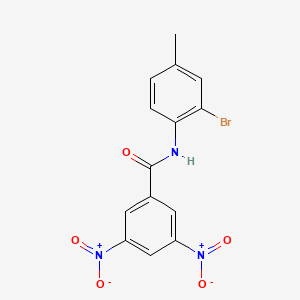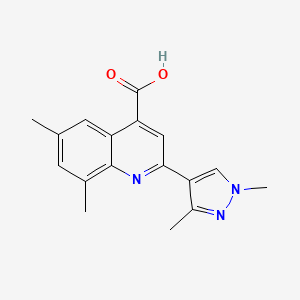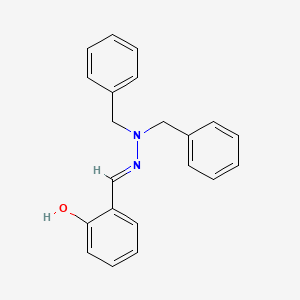
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide, also known as BMDNB, is a chemical compound that has been studied for its potential applications in scientific research. BMDNB is a member of the family of dinitrobenzamide compounds, which have been found to have various biological activities. In
作用机制
The mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been shown to induce cell cycle arrest and inhibit DNA synthesis. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In the brain, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
实验室实验的优点和局限性
One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to have low toxicity in animal studies. However, one limitation of using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide. One area of research is the development of more effective synthesis methods for N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide and other dinitrobenzamide compounds. Another area of research is the investigation of the potential use of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the fields of cancer and neuroscience. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to inhibit the growth of cancer cells and increase the levels of brain-derived neurotrophic factor in the brain. While there are advantages and limitations to using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in lab experiments, there are several future directions for the study of this compound.
合成方法
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide involves the reaction of 2-bromo-4-methylphenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
科学研究应用
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and neuroscience. In cancer research, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O5/c1-8-2-3-13(12(15)4-8)16-14(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDWVFJWTZGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![1-(3-isoxazolylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082153.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)

![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6082190.png)
![1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)